3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid
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Overview
Description
3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a naphtho[1,2-b]oxepin ring system fused with a sulfanylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid typically involves multiple steps:
Formation of the Naphtho[1,2-b]oxepin Ring: This step often starts with the cyclization of a suitable naphthalene derivative under acidic or basic conditions to form the oxepin ring.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Attachment of the Propanoic Acid Moiety: This final step involves the coupling of the sulfanyl-substituted naphtho[1,2-b]oxepin with a propanoic acid derivative, often using esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The oxepin ring can be reduced to a more saturated form.
Substitution: The sulfanyl group can be replaced with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the oxepin ring.
Substitution: Various substituted naphtho[1,2-b]oxepin derivatives.
Scientific Research Applications
3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-b]oxepin Derivatives: Compounds with similar ring structures but different substituents.
Sulfanylpropanoic Acids: Compounds with similar sulfanyl and propanoic acid groups but different aromatic systems.
Uniqueness
3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid is unique due to its specific combination of a naphtho[1,2-b]oxepin ring and a sulfanylpropanoic acid moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
111608-92-5 |
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Molecular Formula |
C17H16O3S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-(2,3-dihydrobenzo[i][1]benzoxepin-5-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C17H16O3S/c18-16(19)9-11-21-15-6-3-10-20-17-13-5-2-1-4-12(13)7-8-14(15)17/h1-2,4-8H,3,9-11H2,(H,18,19) |
InChI Key |
VUHJKADBQZKEKI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC3=CC=CC=C32)C(=C1)SCCC(=O)O |
Origin of Product |
United States |
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